d-Myo-inositol 4-monophosphate ammonium salt
d-Myo-inositol 4-monophosphate ammonium salt
D-myo-Inositol-4-phosphate (InsP1) is a member of the inositol phosphate (InsP) molecular family that play critical roles as small, soluble second messengers in the transmission of cellular signals. The most studied InsP, Ins(1,4,5)P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-diphosphate. Binding of Ins(1,4,5)P3 to its receptor on the endoplasmic reticulum results in opening of the calcium channels and an increase in intracellular calcium. InsP1 can be formed by dephosphorylation of Ins(1,4)P2 by inositol polyphosphate 1-phosphatase or dephosphorylated to inositol by inositol monophosphatase.
Brand Name:
Vulcanchem
CAS No.:
142760-33-6
VCID:
VC0131160
InChI:
InChI=1S/C6H13O9P.H3N/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);1H3/t1?,2-,3-,4-,5+,6?;/m0./s1
SMILES:
C1(C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)O.[NH4+]
Molecular Formula:
C6H11O9P · NH4
Molecular Weight:
277.2
d-Myo-inositol 4-monophosphate ammonium salt
CAS No.: 142760-33-6
Cat. No.: VC0131160
Molecular Formula: C6H11O9P · NH4
Molecular Weight: 277.2
* For research use only. Not for human or veterinary use.
Specification
| Description | D-myo-Inositol-4-phosphate (InsP1) is a member of the inositol phosphate (InsP) molecular family that play critical roles as small, soluble second messengers in the transmission of cellular signals. The most studied InsP, Ins(1,4,5)P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-diphosphate. Binding of Ins(1,4,5)P3 to its receptor on the endoplasmic reticulum results in opening of the calcium channels and an increase in intracellular calcium. InsP1 can be formed by dephosphorylation of Ins(1,4)P2 by inositol polyphosphate 1-phosphatase or dephosphorylated to inositol by inositol monophosphatase. |
|---|---|
| CAS No. | 142760-33-6 |
| Molecular Formula | C6H11O9P · NH4 |
| Molecular Weight | 277.2 |
| IUPAC Name | azanium;[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
| Standard InChI | InChI=1S/C6H13O9P.H3N/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);1H3/t1?,2-,3-,4-,5+,6?;/m0./s1 |
| Standard InChI Key | REMBBOONLXQKLK-FULNNGFGSA-N |
| SMILES | C1(C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)O.[NH4+] |
| Appearance | Assay:≥98%A lyophilized powder |
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